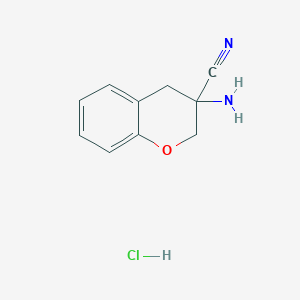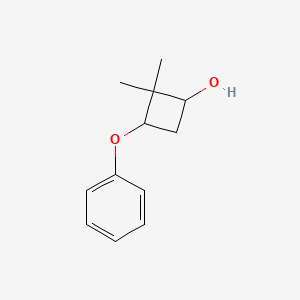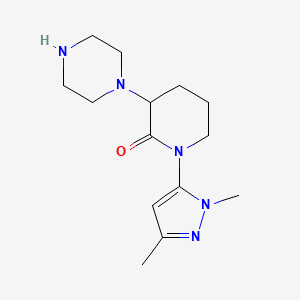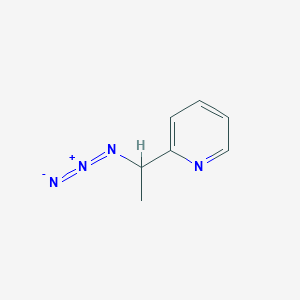
3-(2-Azidoethyl)-1-(2-chloroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Azidoethyl)-1-(2-chloroethyl)urea is a compound that features both azido and chloroethyl functional groups. These functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethyl)-1-(2-chloroethyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: The CuAAC reaction requires a copper catalyst and an alkyne. The reaction is usually performed in the presence of a base, such as triethylamine, and a solvent like water or ethanol.
Major Products
Substitution Reactions: Products include various substituted ureas, depending on the nucleophile used.
Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in medicinal chemistry and materials science.
Scientific Research Applications
3-(2-Azidoethyl)-1-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea involves its functional groups:
Azido Group: Can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.
Chloroethyl Group: Can be substituted with various nucleophiles, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
- 2-Azidoethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Uniqueness
3-(2-Azidoethyl)-1-(2-chloroethyl)urea is unique due to the presence of both azido and chloroethyl groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic molecules.
Properties
Molecular Formula |
C5H10ClN5O |
|---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
1-(2-azidoethyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C5H10ClN5O/c6-1-2-8-5(12)9-3-4-10-11-7/h1-4H2,(H2,8,9,12) |
InChI Key |
XQDMYZOAABDQEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)




![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

